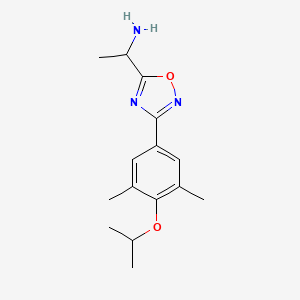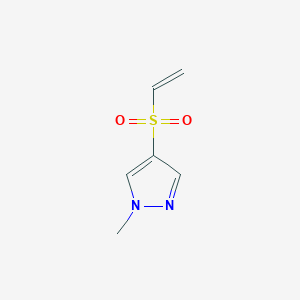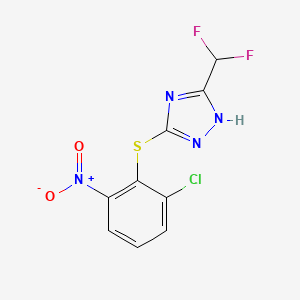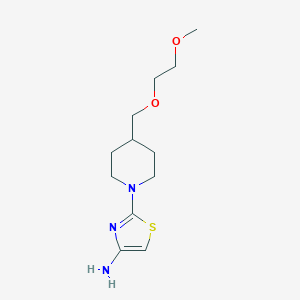
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound featuring two oxadiazole rings and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a tert-butyl-substituted hydrazine derivative, followed by cyclization with a nitrile oxide to form the oxadiazole rings .
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable production, could be applied .
Chemical Reactions Analysis
Types of Reactions
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole rings or the tert-butyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with different substituents, while reduction could lead to partially or fully reduced oxadiazole rings .
Scientific Research Applications
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism by which 4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simpler compound with a tert-butyl group, used in various chemical reactions.
Butylated hydroxyanisole (BHA): An antioxidant with a tert-butyl group, used in food preservation.
Butylated hydroxytoluene (BHT): Another antioxidant with similar properties to BHA.
Uniqueness
4-(5-(tert-Butyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings and tert-butyl group, which confer specific reactivity and stability. This makes it distinct from simpler tert-butyl-containing compounds and other oxadiazole derivatives .
Properties
Molecular Formula |
C8H11N5O2 |
|---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H11N5O2/c1-8(2,3)7-10-6(13-14-7)4-5(9)12-15-11-4/h1-3H3,(H2,9,12) |
InChI Key |
BVUDHDPLDWFLJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


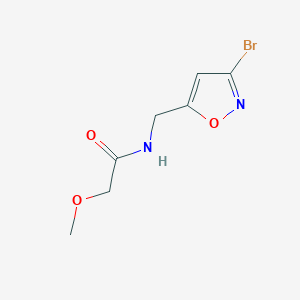
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)
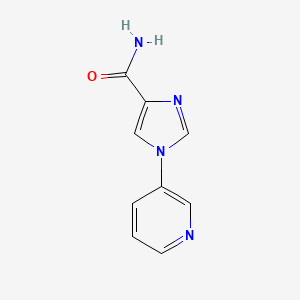

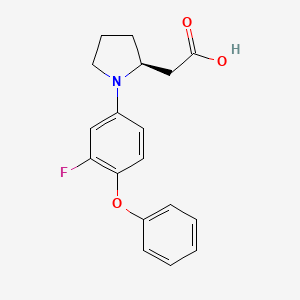
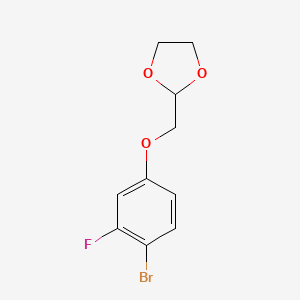
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
